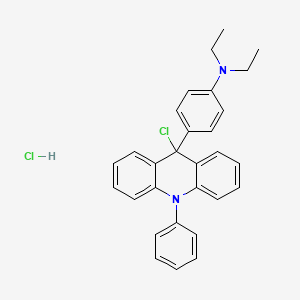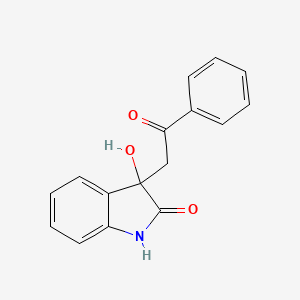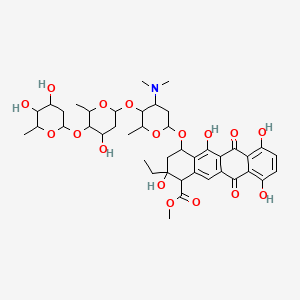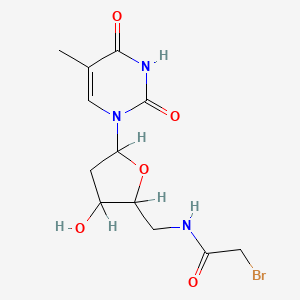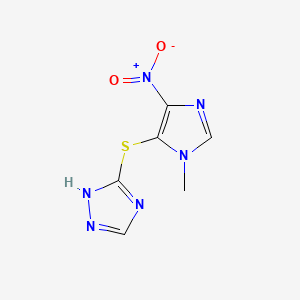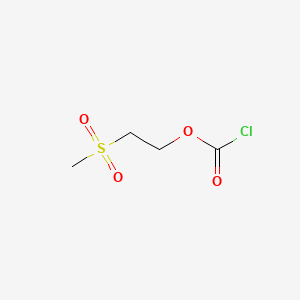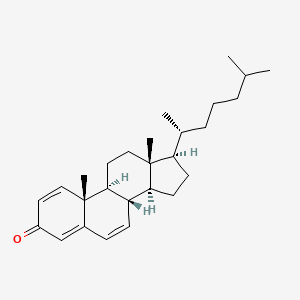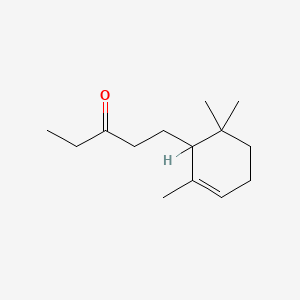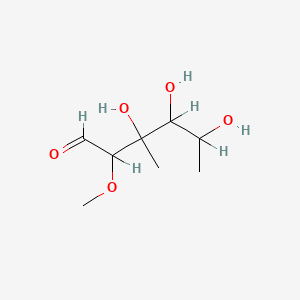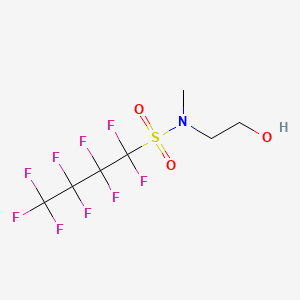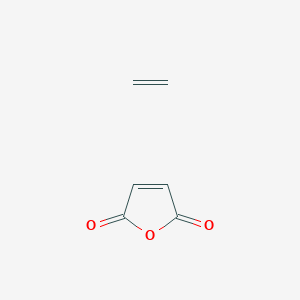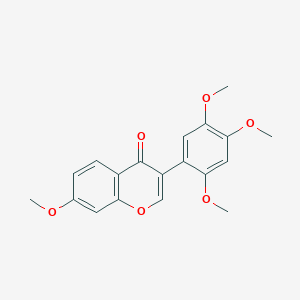
7,2',4',5'-Tetramethoxyisoflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,2',4',5'-Tetramethoxyisoflavone is a natural product found in Amorpha fruticosa with data available.
Scientific Research Applications
Bioactive Properties and Metabolism
- Bioactive Flavonoids and Metabolism by Intestinal Bacteria: Polymethoxyflavones (PMFs), including compounds related to 7,2',4',5'-tetramethoxyisoflavone, have been found to exhibit anticancer effects. A study by Kim, Kim, and Han (2014) demonstrated that human intestinal bacteria can metabolize various PMFs, leading to the formation of bioactive compounds (Kim, Kim, & Han, 2014).
Antimicrobial Activity
- Antimicrobial Properties: Encarnacion et al. (1994) identified 7,2',4',5'-tetramethoxyflavone as one of the new flavones isolated from Calliandra californica, demonstrating antimicrobial activity against bacterial strains (Encarnacion et al., 1994).
Anticancer and Anti-inflammatory Effects
- Anticancer and Anti-inflammatory Potential: Domínguez et al. (1991) synthesized and evaluated the pharmacological profile of a related compound, 7,8,3',4'-tetramethoxyisoflavone, revealing its anti-inflammatory activity in a carrageenan oedema test, suggesting potential utility in cancer treatment (Domínguez et al., 1991).
Biological Activities and Health Benefits
- Variety of Biological Activities: Research by Duan et al. (2017) on polymethoxyflavones isolated from Citrus reticulata 'Chachi' highlighted their extensive biological activities, including anti-cancer properties (Duan et al., 2017).
- Inhibitory Effects on Cancer Cells: Qiu et al. (2010) studied the effects of polymethoxyflavones, including compounds structurally similar to 7,2',4',5'-tetramethoxyisoflavone, on human colon cancer cells, showing significant inhibitory effects (Qiu et al., 2010).
Blood Coagulation
- Effect on Blood Coagulation: Triratana, Suwannuraks, and Naengchomnong (1991) found that 4', 5, 6, 7-tetramethoxyflavone, similar to 7,2',4',5'-tetramethoxyisoflavone, enhanced blood coagulation, suggesting potential medical applications in controlling bleeding (Triratana, Suwannuraks, & Naengchomnong, 1991).
Isoflavone Properties and Applications
- Identification and Properties of Isoflavones: A study by Krishnaveni and Rao (2000) on Pterocarpus santalinus isolated a new isoflavone, structurally related to 7,2',4',5'-tetramethoxyisoflavone, highlighting the diverse properties and potential applications of such compounds (Krishnaveni & Rao, 2000).
properties
CAS RN |
4253-02-5 |
|---|---|
Product Name |
7,2',4',5'-Tetramethoxyisoflavone |
Molecular Formula |
C19H18O6 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
7-methoxy-3-(2,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-11-5-6-12-16(7-11)25-10-14(19(12)20)13-8-17(23-3)18(24-4)9-15(13)22-2/h5-10H,1-4H3 |
InChI Key |
LMCHYXAZXISBOS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3OC)OC)OC |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3OC)OC)OC |
Other CAS RN |
4253-02-5 |
synonyms |
7,2',4',5'-tetramethoxyflavone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



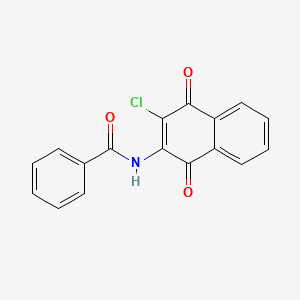
![(1R,2S,3R,5S,6S)-8-azabicyclo[3.2.1]octane-1,2,3,6-tetrol](/img/structure/B1218632.png)
